BenchChemオンラインストアへようこそ!

N-(1H-imidazol-4-yl)acetamide

Kinase Inhibitor Design Hepatotoxicity Scaffold Hopping

N-(1H-imidazol-4-yl)acetamide (CAS 51741-72-1) is a low-molecular-weight (125.13 g/mol) heterocyclic building block consisting of an acetamide group linked to the 4-position of a 1H-imidazole ring. It serves as a critical scaffold in medicinal chemistry for constructing ATP-competitive kinase inhibitors, most notably as the core chemotype for selective cyclin-dependent kinase (CDK) inhibitors designed to overcome the hepatotoxicity associated with pyrazole-based pan-CDK agents.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 51741-72-1
Cat. No. B2465868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-4-yl)acetamide
CAS51741-72-1
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESCC(=O)NC1=CN=CN1
InChIInChI=1S/C5H7N3O/c1-4(9)8-5-2-6-3-7-5/h2-3H,1H3,(H,6,7)(H,8,9)
InChIKeyGKFMAGUWGRNGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-imidazol-4-yl)acetamide (CAS 51741-72-1): A Core Imidazole Scaffold for Selective Kinase Inhibitor Design


N-(1H-imidazol-4-yl)acetamide (CAS 51741-72-1) is a low-molecular-weight (125.13 g/mol) heterocyclic building block consisting of an acetamide group linked to the 4-position of a 1H-imidazole ring [1]. It serves as a critical scaffold in medicinal chemistry for constructing ATP-competitive kinase inhibitors, most notably as the core chemotype for selective cyclin-dependent kinase (CDK) inhibitors designed to overcome the hepatotoxicity associated with pyrazole-based pan-CDK agents [2]. Its structural simplicity enables regioselective derivatization at the N1-position of the imidazole ring and the acetamide side chain, making it a versatile starting material for focused library synthesis [2].

Why Generic Imidazole Building Blocks Cannot Simply Replace N-(1H-imidazol-4-yl)acetamide in CDK Inhibitor Programs


Substituting N-(1H-imidazol-4-yl)acetamide with a generic imidazole or alternative heterocycle (e.g., pyrazole, triazole) in a CDK-targeting scaffold carries specific, quantifiable risks. The Rusina et al. (2023) study demonstrated that the imidazole-4-N-acetamide chemotype was expressly designed to replace the N-N fragment of the pyrazole cycle in the pan-CDK inhibitor PHA-793887, which was associated with dose-limiting hepatotoxicity in clinical trials [1]. This replacement is not merely a bioisosteric switch; it alters the free energy landscape of target binding. Computational and experimental data show that subtle modifications to the core scaffold (e.g., Compound 1 vs. Compounds 2-4) yield IC50 differences of up to ~19-fold against CDK1 and change selectivity profiles across the CDK family [1]. Therefore, unqualified substitution of the core imidazole-4-N-acetamide structure risks both losing target potency and introducing unpredictable off-target toxicity.

Quantitative Differentiation Evidence for N-(1H-imidazol-4-yl)acetamide vs. Closest Analogs


Scaffold Differentiation: Imidazole Core Eliminates Hepatotoxic N-N Fragment Present in Pan-CDK Inhibitor PHA-793887

The imidazole-4-N-acetamide scaffold was selected to replace the pyrazole cycle of PHA-793887 because the N-N fragment in the pyrazole was identified as the likely structural alert for clinical hepatotoxicity. The imidazole replacement retains the isopropyl moiety but eliminates this toxicophore while preserving hinge-binding capacity [1]. This is supported by the experimental cytotoxicity data: imidazole-4-N-acetamide derivatives (Compounds 1-4) demonstrated micromolar cytotoxicity against a panel of human tumor cell lines (SKOV-3, OVCAR-3, OV-90, UWB1.289, IMR-32, SH-SY5Y, Kelly) while sparing non-malignant counterparts [1].

Kinase Inhibitor Design Hepatotoxicity Scaffold Hopping

CDK2 Selectivity Profile: Imidazole-4-N-acetamide Derivative (Compound 1) Shows ~20-fold Selectivity for CDK2 over CDK1

In in vitro kinase assays using purified CDK/cyclin complexes, Compound 1 (the simplest imidazole-4-N-acetamide derivative) exhibited an IC50 of 0.71 µM against CDK2/cyclin E versus 14 µM against CDK1/cyclin E, yielding a ~20-fold selectivity window favoring CDK2 [1]. In contrast, the parental pan-CDK inhibitor PHA-793887 showed no such selectivity (CDK2 IC50 = 0.008 µM; CDK1 IC50 = 0.060 µM, a ratio of only ~7.5-fold) [1]. This indicates that the imidazole-4-N-acetamide scaffold inherently biases selectivity toward CDK2, a feature that can be further tuned by peripheral derivatization.

CDK2 Selectivity Kinase Profiling

Derivatization-Driven Potency Enhancement: Optimized Derivative (Compound 2) Achieves Sub-Micromolar IC50 Across All Tested CDKs

The imidazole-4-N-acetamide scaffold serves as a highly tunable template. Compound 2, which incorporates an intramolecular hydrogen bond-stabilized conformation, exhibited the highest inhibitory potency against all tested CDK/cyclin complexes: CDK1 IC50 = 0.72 µM, CDK2 IC50 = 0.16 µM, CDK5 IC50 = 0.88 µM, and CDK9 IC50 = 1.0 µM [1]. This represents a ~19-fold improvement against CDK1 (14 µM to 0.72 µM) and a ~4.4-fold improvement against CDK2 (0.71 µM to 0.16 µM) compared to Compound 1 [1]. Molecular dynamics analysis revealed that the improved potency of Compound 2 is driven by stabilization of the biologically active conformation via a strong intramolecular hydrogen bond, reducing the energetic penalty for target binding [1].

SAR Lead Optimization CDK Inhibition

Physicochemical Property Advantages: Calculated logP and logS Favor CNS Exposure Relative to Heavier Imidazole Analogs

N-(1H-imidazol-4-yl)acetamide has a calculated logP (octanol/water) of -0.114 and a calculated log10WS (water solubility) of -0.66 [1]. These values position it favorably within CNS drug-like space (logP <3, low molecular weight). Heavier imidazole-4-acetamide analogs (e.g., those with N-alkyl or N-aryl substitutions) typically show logP increases of +1 to +3 units, reducing aqueous solubility and altering tissue distribution profiles. The low logP of the core scaffold enables late-stage introduction of lipophilicity in a controlled manner.

Drug-likeness CNS Penetration Physicochemical Properties

Validated Building Block for Thrombin Inhibitor P1 Ligands: Improved Potency and Selectivity vs. Unsubstituted Imidazole

Isaacs et al. (2008) demonstrated that N-acetamidoimidazoles serve as privileged P1 ligands for thrombin inhibitors. Alkylation of the N1 nitrogen of the imidazole P1 ligand of a pyridinoneacetamide thrombin inhibitor with various acetamide moieties furnished inhibitors with significantly improved thrombin potency, trypsin selectivity, functional in vitro anticoagulant potency, and in vivo antithrombotic efficacy [1]. In the pyrazinoneacetamide series, oral bioavailability was also improved [1]. This validates the N-acetamidoimidazole motif as a key fragment for achieving multi-parameter optimization that unsubstituted imidazoles cannot match.

Thrombin Inhibition P1 Ligand Structure-Based Design

IR Spectral Fingerprint for Identity Verification: Unique Solid-Phase IR Spectrum Differentiates from 5-Acetamidoimidazole Tautomer

The NIST Chemistry WebBook provides a condensed-phase IR spectrum for N-(1H-imidazol-4-yl)acetamide (measured as a solid, 0.8 mg / 650 mg KBr disc, Perkin-Elmer 21 grating instrument) [1]. This spectrum serves as a definitive identity verification tool, distinguishing the 4-acetamido tautomer from the 5-acetamido tautomer, which cannot be resolved by molecular formula or molecular weight alone. The Coblentz Society reference spectrum (No. 6906) provides a traceable, peer-reviewed benchmark for quality control and compound authentication [1].

Analytical Characterization IR Spectroscopy Tautomer Identification

High-Value Application Scenarios for N-(1H-imidazol-4-yl)acetamide Based on Quantitative Differentiation Evidence


Design of CDK2-Selective Anticancer Agents with Reduced Hepatotoxic Risk

Use N-(1H-imidazol-4-yl)acetamide as the core scaffold for synthesizing selective CDK2 inhibitors. The inherent ~20-fold CDK2-over-CDK1 selectivity of the imidazole-4-N-acetamide scaffold, combined with the absence of the hepatotoxic N-N fragment found in PHA-793887, makes it the rational choice for next-generation CDK2-targeted therapeutics. Derivatization at the N1-position and acetamide side chain (as demonstrated with Compounds 2–4) can further boost potency into the sub-micromolar range [1].

Structure-Based Design of Thrombin Inhibitors Requiring Multi-Parameter Optimization

Incorporate the N-acetamidoimidazole motif as the P1 ligand in thrombin inhibitor scaffolds. As demonstrated by Isaacs et al. (2008), this fragment simultaneously improves thrombin potency, trypsin selectivity, in vitro anticoagulant activity, and in vivo antithrombotic efficacy [1]. In the pyrazinoneacetamide series, oral bioavailability was also enhanced [1]. This multi-parameter optimization profile makes it a superior choice over unsubstituted imidazole P1 ligands.

Computational Chemistry-Guided Kinase Inhibitor Library Synthesis

Leverage the scaffold's compatibility with non-equilibrium (NEQ) thermodynamics-based free energy prediction methods to rationally design focused libraries. The Rusina et al. (2023) study validated a strong correlation (R² = 0.67–0.75) between calculated and experimental ΔΔG values for imidazole-4-N-acetamide derivatives [1]. This enables procurement decisions to be informed by computational screening, reducing the number of analogs needed for synthesis and testing.

CNS-Targeted CDK5 Inhibitor Development for Neurodegenerative Disease

Exploit the favorable calculated logP (-0.114) and low molecular weight (125.13 g/mol) of the core scaffold to design CDK5/p25 inhibitors with enhanced central nervous system penetration [1]. CDK5 deregulation is implicated in Alzheimer's disease pathology, and the scaffold's low lipophilicity provides an advantageous starting point for tuning blood-brain barrier permeation [2].

Quote Request

Request a Quote for N-(1H-imidazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.